molecular formula C10H8ClFO3 B1375442 Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate CAS No. 868373-87-9

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

Cat. No. B1375442
M. Wt: 230.62 g/mol
InChI Key: GXGZQUYKBHOIML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid” involves the reaction of nitrobenzene with diethyl malonate followed by decarboxylation . Another method involves the addition of compound 3 to a solution containing methyl acetoacetate, Et3N, and EtOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. For “Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate”, some of these properties can be computed. For instance, its molecular weight is approximately 269.65 g/mol .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is utilized in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs. This synthesis process is optimized for high yield and efficiency, as detailed in the study by Zhang et al. (2019) (Zhang et al., 2019).

Application in Heterocycle Synthesis

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is also significant in the synthesis of heterocycles. For instance, Pokhodylo et al. (2010) describe its reactions leading to the formation of various cyclopropyl-substituted heterocycles, which are valuable in the development of pharmaceuticals and other organic compounds (Pokhodylo et al., 2010).

Drug Development and Bioanalytical Methods

In drug development, the compound has been used in establishing quantitative bioanalytical methods for certain acetylcholinesterase inhibitors, as demonstrated by Nemani et al. (2018). Their research includes developing a rapid and selective RP-HPLC method for quantitative measurement, crucial in the development and quality control of pharmaceuticals (Nemani et al., 2018).

Development of Copolymers

Kim et al. (1999) explored the use of methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate in the development of novel copolymers. These copolymers, due to their high glass transition temperatures, demonstrate unique properties beneficial in various industrial applications (Kim et al., 1999).

Antidepressive Activity Research

Research on compounds derived from methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate includes the exploration of their potential antidepressive activities. Yuan (2012) synthesized and tested 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, derived from a similar compound, demonstrating the broader scope of research in medicinal chemistry (Yuan, 2012).

Nonsteroidal Antiandrogens Development

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate has also been implicated in the synthesis of nonsteroidal antiandrogens, crucial in treating androgen-responsive diseases. Tucker et al. (1988) provided insights into the structure-activity relationships of these compounds, enhancing the understanding of their therapeutic potential (Tucker et al., 1988).

Asymmetric Reduction Studies

Salvi and Chattopadhyay (2006) utilized derivatives of methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate in their study on asymmetric reduction using Rhizopus species, showcasing the compound's role in chiral chemistry and pharmaceutical synthesis (Salvi & Chattopadhyay, 2006).

Future Directions

The future directions for research on “Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate” could include further investigation into its synthesis, properties, and potential applications. Given the interest in similar compounds for their biological activity, it may be worthwhile to explore the biological activity of this compound as well .

properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGZQUYKBHOIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

Synthesis routes and methods

Procedure details

To 7.4 g (77.7 mmol) of magnesium chloride and 9.02 g (116.1 mmol) of methyl acetoacetate was added 30 mL acetonitrile. The mixture was cooled in an ice bath and 12.6 mL (155.4 mmol) of pyridine was slowly added while keeping the temperature below 5° C. The reaction was removed from the ice bath and was stirred for 30 min. at room temperature. A solution of 15.0 g (77.7 mmol) 2-chloro-6-fluorobenzoyl chloride in 20 mL toluene was added to the reaction and the mixture was subsequently refluxed for four hours. The reaction was then cooled to room temperature and carefully treated with 6.5 mL (98.1 mmol) of concentrated sulfuric acid. The reaction was diluted with water and the layers were separated. The aqueous layer was extracted with dichloromethane and the combined organic layers were dried over sodium sulfate and concentrated to a residue. The residue was purified by flash chromatography eluting with 15% ethyl acetate/hexanes mixture to give 14.0 g (78%) of the title compound as a reddish-pink oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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